Technical Monograph: 2,2',5-Trimethoxybenzophenone
Technical Monograph: 2,2',5-Trimethoxybenzophenone
This technical guide details the chemical properties, synthesis, and applications of 2,2',5-Trimethoxybenzophenone , a critical intermediate in organic synthesis and peptide chemistry.
[1]
Executive Summary
2,2',5-Trimethoxybenzophenone (CAS: 32938-33-3) is a polysubstituted diaryl ketone primarily utilized as a high-value scaffold in medicinal chemistry and peptide synthesis.[1][2][3] Unlike its symmetric isomers, its specific substitution pattern—featuring methoxy groups at the ortho positions of both rings and the meta position of one—imparts unique steric and electronic properties. It serves as a pivotal precursor for the synthesis of xanthone derivatives and xanthenylamide handles used in solid-phase peptide synthesis (SPPS) to anchor C-terminal amides.[2]
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | (2,5-Dimethoxyphenyl)(2-methoxyphenyl)methanone |
| CAS Number | 32938-33-3 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| SMILES | COC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC |
| Structure Class | Polymethoxybenzophenone |
Structural Insights
The molecule consists of two phenyl rings linked by a carbonyl group.
-
Ring A (2-methoxy): Provides steric bulk ortho to the carbonyl, preventing easy nucleophilic attack at the ketone.
-
Ring B (2,5-dimethoxy): The electron-donating methoxy groups at positions 2 and 5 highly activate this ring towards electrophilic aromatic substitution, facilitating downstream cyclization reactions.
-
Electronic Effect: The ortho-methoxy groups on both rings create a twisted conformation (non-planar) to minimize steric repulsion, reducing conjugation between the phenyl rings and the carbonyl group compared to unsubstituted benzophenone.
Physicochemical Profile
| Property | Value / Description |
| Physical State | Viscous yellow oil or low-melting solid |
| Boiling Point | 232°C at 7 mmHg [1] |
| Melting Point | N/A (Often isolated as an oil) |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene; Insoluble in Water |
| Refractive Index | High (Typical of polymethoxy aromatics) |
Synthetic Pathways[1]
The industrial and laboratory standard for synthesizing 2,2',5-Trimethoxybenzophenone is Friedel-Crafts Acylation . This route is preferred due to the high availability of precursors and regioselectivity governed by the directing effects of the alkoxy groups.
Protocol: Friedel-Crafts Acylation
Reaction: 2-Methoxybenzoyl chloride + 1,4-Dimethoxybenzene
Reagents
-
Substrate: 1,4-Dimethoxybenzene (1.0 eq)
-
Acylating Agent: 2-Methoxybenzoyl chloride (o-Anisoyl chloride) (1.1 eq)[2]
-
Catalyst: Aluminum Chloride (AlCl₃) or Stannic Chloride (SnCl₄)[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[2]
Step-by-Step Methodology [1]
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 1,4-dimethoxybenzene (270 mmol) in anhydrous DCM (300 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (300 mmol) portion-wise to control the exotherm. The solution will darken.
-
Acylation: Add 2-methoxybenzoyl chloride (297 mmol) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]
-
Quench: Pour the reaction mixture slowly into ice-water acidified with HCl to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3x). Wash the organic layer with 1M NaOH (to remove unreacted acid), water, and brine. Dry over anhydrous Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation (BP 232°C @ 7 mmHg) or flash column chromatography (Silica gel).[2]
Yield: 63–82%[2]
Reactivity & Functionalization[4]
The core utility of 2,2',5-trimethoxybenzophenone lies in its ability to undergo controlled demethylation and cyclization.
A. Demethylation and Cyclization to Xanthones
This is the primary pathway for generating 1-hydroxyxanthone derivatives.[2]
-
Mechanism: Treatment with strong Lewis acids (BBr₃) or nucleophilic acids (HBr/AcOH) selectively cleaves the sterically hindered ortho-methoxy groups.[2]
-
Intramolecular Capture: The resulting free phenol ortho to the carbonyl attacks the electron-deficient ring (via nucleophilic aromatic substitution or oxidative coupling) to close the pyrone ring, forming the xanthone core.
B. Reduction
The carbonyl group can be reduced to the corresponding benzhydrol (alcohol) using NaBH₄ in methanol.[2] This intermediate is often used to attach the "handle" to resins in solid-phase synthesis.[2]
Figure 1: The compound serves as a divergent intermediate, leading either to xanthone scaffolds or reduced benzhydrol linkers.
Applications in Drug Discovery & Peptide Chemistry[5]
Peptide Synthesis Handles (The "Xanthenyl" Linker)
2,2',5-Trimethoxybenzophenone is the starting material for Fmoc-xanthenyl linkers used to synthesize peptide amides.
-
Mechanism: The benzophenone is cyclized to a xanthone, reduced to xanthydrol, and then reacted with Fmoc-amide.
-
Advantage: This linker allows for the synthesis of peptides with C-terminal amides under mild conditions.[2] The electron-rich xanthyl system stabilizes the carbocation generated during cleavage (TFA treatment), ensuring high yield and purity of the peptide amide [2].
Pharmacophore Scaffold
The trimethoxy-substituted benzophenone skeleton mimics the structure of combretastatins and other tubulin-binding agents. Researchers utilize this core to develop:
-
Antimitotic Agents: By modifying the methoxy patterns, lipophilicity and tubulin binding affinity can be tuned.
-
UV Filters: The conjugated ketone system absorbs UV radiation, making derivatives useful in photostability studies.
Analytical Characterization
To validate the identity of synthesized 2,2',5-trimethoxybenzophenone, compare experimental data against these standard spectral markers:
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65, 3.75, 3.80 (s, 9H) | Three distinct methoxy singlets (non-equivalent environments). |
| δ 6.80 – 7.50 (m, 7H) | Aromatic region.[2] Look for the ortho-coupling doublet of the 2,5-ring and the multiplet of the 2-substituted ring. | |
| IR Spectroscopy | 1660 cm⁻¹ (Strong) | Conjugated Carbonyl (C=O) stretch.[2] Shifted lower than standard ketones due to conjugation. |
| 1240, 1030 cm⁻¹ | Aryl alkyl ether (C-O-C) stretching vibrations.[2] | |
| Mass Spectrometry | m/z 272 [M]⁺ | Molecular ion peak.[2] |
| m/z 135, 165 | Characteristic fragmentation at the carbonyl bridge (benzoyl cations). |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation over long periods.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
-
Barany, G., & Albericio, F. (1994). Xanthenylamide handle for use in peptide synthesis. U.S. Patent No.[2] 5,306,562.[2] Washington, DC: U.S. Patent and Trademark Office.
-
ChemicalBook. (2024).[2] 2,2',5-Trimethoxybenzophenone Properties and Synthesis. Retrieved from ChemicalBook Database.[2]
-
BenchChem. (2025).[2][4] Acylation Reactivity of 2-Methoxybenzoyl Chloride. Technical Note.
